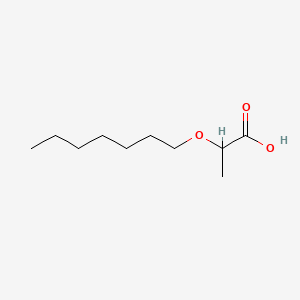

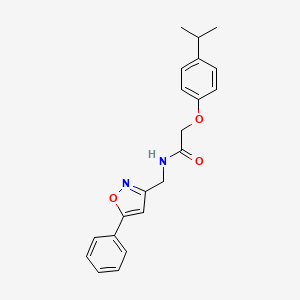

![molecular formula C13H9ClN2O2S B2499517 Ácido 1-(4-clorofenil)-3-metil-1H-tieno[2,3-c]pirazol-5-carboxílico CAS No. 326618-92-2](/img/structure/B2499517.png)

Ácido 1-(4-clorofenil)-3-metil-1H-tieno[2,3-c]pirazol-5-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- The thieno[2,3-c]pyrazole intermediate is then subjected to a coupling reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

- This step typically requires a solvent like dichloromethane and is carried out at room temperature.

Carboxylation:

- The final step involves the introduction of the carboxylic acid group, which can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Aplicaciones Científicas De Investigación

Terapéutica de la Inflamación

Las biomoléculas de pirazol también se han utilizado como terapéuticas para la inflamación . Se ha informado que poseen propiedades antiinflamatorias, lo que las convierte en posibles candidatas para el tratamiento de enfermedades relacionadas con la inflamación .

Actividad Antileishmanial

Se han sintetizado y evaluado algunos pirazoles acoplados a hidracina por su actividad antileishmanial . Por ejemplo, el compuesto 13 mostró una actividad antipromastigote superior, que fue 174 y 2,6 veces más activa que los fármacos estándar miltefosina y anfotericina B desoxicolato, respectivamente .

Actividad Antimalárica

Los mismos pirazoles acoplados a hidracina también se evaluaron por sus actividades antimaláricas . Los compuestos 14 y 15 mostraron efectos de inhibición significativos contra Plasmodium berghei con una supresión del 70,2% y del 90,4%, respectivamente .

Estudios de Acoplamiento Molecular

Se han realizado estudios de acoplamiento molecular en derivados de pirazol para justificar su potente actividad antipromastigote in vitro . Por ejemplo, el compuesto 13 tiene un patrón de ajuste deseable en el bolsillo de LmPTR1 (sitio activo), caracterizado por una menor energía libre de unión .

Quimiosensores

Los derivados de pirazol se han utilizado como quimiosensores . Estos compuestos pueden interactuar con ciertos productos químicos o iones, lo que lleva a un cambio en sus propiedades, que pueden medirse y utilizarse para aplicaciones de detección .

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Similar compounds have been shown to act as cannabinoid receptor ligands , which suggests that they may influence the endocannabinoid system and its associated biochemical pathways.

Result of Action

Similar compounds have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may interfere with the life cycle of these parasites.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the following steps:

-

Formation of the Thieno[2,3-c]pyrazole Core:

- Starting with a suitable thiophene derivative, such as 2-bromo-3-methylthiophene, undergoes a cyclization reaction with hydrazine derivatives to form the thieno[2,3-c]pyrazole ring.

- Reaction conditions often include the use of a base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF) under reflux conditions.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the functional groups.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Chemistry:

- Used as a building block for the synthesis of more complex heterocyclic compounds.

- Serves as a ligand in coordination chemistry for the development of metal complexes.

Biology:

- Investigated for its potential as an antimicrobial and antifungal agent.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

- Explored for its potential as an anti-inflammatory and anticancer agent.

- Evaluated for its pharmacokinetic properties and bioavailability.

Industry:

- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Applied in the synthesis of specialty chemicals and advanced materials.

Comparación Con Compuestos Similares

- 1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

- 1-(4-Bromophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

- 1-(4-Chlorophenyl)-3-ethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Comparison:

- Uniqueness: The presence of the 4-chlorophenyl group in 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and biological activity.

- Reactivity: Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the chlorine atom.

- Biological Activity: The specific substitution pattern on the aromatic ring can significantly impact the compound’s interaction with biological targets, potentially leading to differences in efficacy and selectivity.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMBWNXBCRAGPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326618-92-2 |

Source

|

| Record name | 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

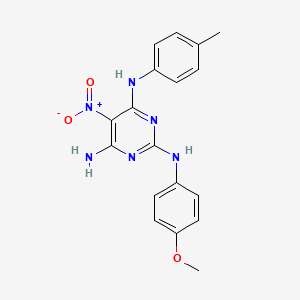

![18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2499435.png)

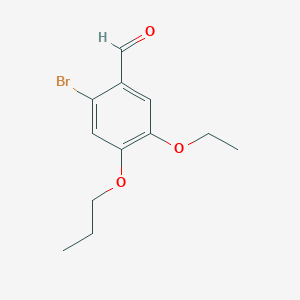

![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)

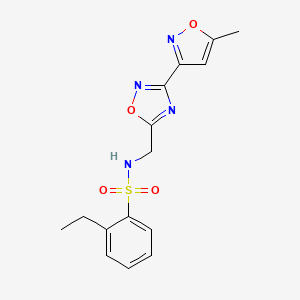

![n-(1,3-Benzothiazol-2-yl)-2-cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)

![Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2499444.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)

![(2Z)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)